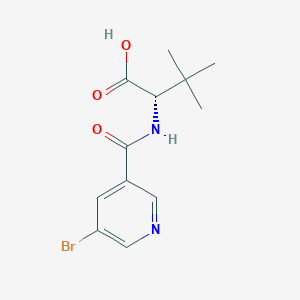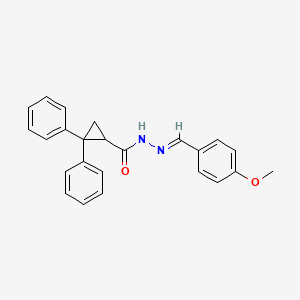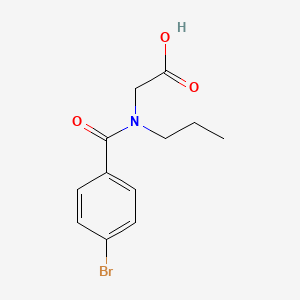
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, an amide group at the 2-position, and a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrrole-2-carboxylic acid. This can be achieved by reacting 4-bromo-1H-pyrrole with a suitable carboxylating agent under controlled conditions. The resulting carboxylic acid is then converted to the corresponding amide by reacting it with an appropriate amine, such as 2-methylpropanoic acid amine, under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction under specific conditions.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Amide Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrole ring.
Amide Hydrolysis: Products include 4-bromo-1H-pyrrole-2-carboxylic acid and 2-methylpropanoic acid amine.
科学的研究の応用
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
類似化合物との比較
Similar Compounds
- 4-Bromo-1H-pyrrole-2-carboxamide
- 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid
Uniqueness
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methylpropanoic acid moiety.
特性
分子式 |
C9H11BrN2O3 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
3-[(4-bromo-1H-pyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(9(14)15)3-12-8(13)7-2-6(10)4-11-7/h2,4-5,11H,3H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
AKAZEQRBLKOFPM-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)C1=CC(=CN1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)

![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)





![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)
